molecular formula C10H17BN4O2 B7955003 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine CAS No. 944401-61-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine

Cat. No. B7955003
CAS RN: 944401-61-0
M. Wt: 236.08 g/mol
InChI Key: AJDWVJPYLPXRBW-UHFFFAOYSA-N
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Description

The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is commonly used as a reagent in various chemical reactions . The pyrimidine-2,4-diamine part suggests that it might have applications in medicinal chemistry, as pyrimidine is a fundamental structure in many biological compounds.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the dioxaborolane and pyrimidine moieties. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Tetramethyl-1,3,2-dioxaborolane derivatives are known to participate in various chemical reactions. They can be used to borylate arenes and prepare other boron-containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure. Similar compounds tend to be solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in medicinal chemistry, it could interact with biological targets via the pyrimidine moiety .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for this compound could be vast, depending on its properties and potential applications. It could find use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN4O2/c1-9(2)10(3,4)17-11(16-9)6-5-14-8(13)15-7(6)12/h5H,1-4H3,(H4,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDWVJPYLPXRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726155
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine

CAS RN

944401-61-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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